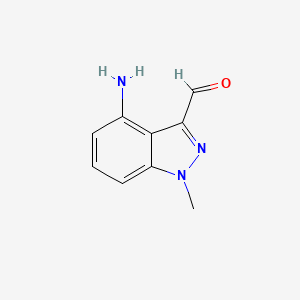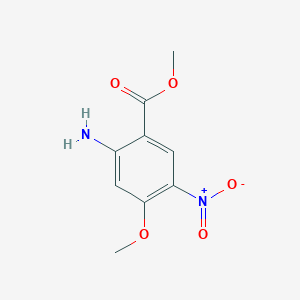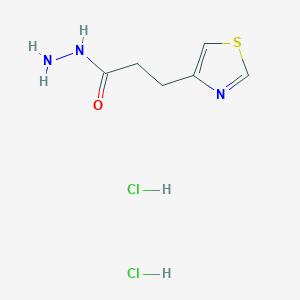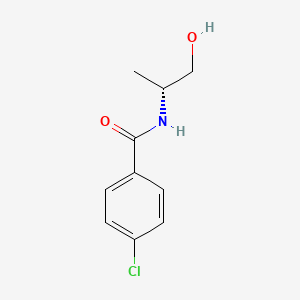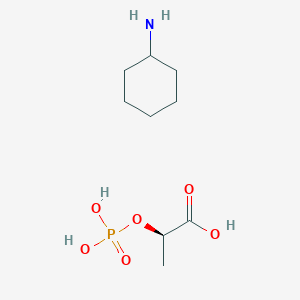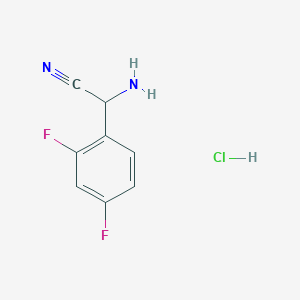![molecular formula C8H10N2O B15224319 (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol is a heterocyclic compound featuring a cyclopenta[b]pyrazine core with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and typically requires refluxing for several hours.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazine ring or the methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrazoline Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also possess heterocyclic structures and are known for their diverse biological applications.
Uniqueness: (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol is unique due to its specific combination of a cyclopenta[b]pyrazine core with a methanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ylmethanol |
InChI |
InChI=1S/C8H10N2O/c11-5-6-1-2-7-8(6)10-4-3-9-7/h3-4,6,11H,1-2,5H2 |
InChI Key |
LGMXOYSVBVYNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CN=C2C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








